molecular formula C19H14ClN5O4 B2656645 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 951511-42-5

3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2656645
CAS RN: 951511-42-5
M. Wt: 411.8
InChI Key: QIOOXUFSLFOXKJ-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14ClN5O4 and its molecular weight is 411.8. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Optoelectronics

The unique molecular structure of this compound makes it a promising candidate for organic electronics and optoelectronic devices. Researchers have investigated its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting properties and efficient charge transport contribute to improved device performance .

Photoluminescent Materials

The compound displays strong photoluminescence, particularly in the solid state. Its emission properties have been harnessed for designing luminescent materials, including sensors, probes, and imaging agents. Researchers explore its potential in fluorescence-based assays and bioimaging applications .

Smart Porous Materials and Frameworks

The compound’s derivatives, such as 2,1,3-benzothiadiazole (BTD) acid derivatives, serve as building blocks for smart porous materials. Specifically, BTD-based H-bonded organic frameworks (HOFs) exhibit intriguing properties. These frameworks find applications in gas storage, separation, and catalysis. Understanding their photobehavior aids in developing novel HOFs for photonic applications .

Drug Delivery Systems

Researchers investigate the compound’s potential as a drug carrier due to its solubility, stability, and biocompatibility. By functionalizing its structure, it can encapsulate therapeutic agents and release them selectively in response to external stimuli. This application holds promise for targeted drug delivery and controlled release .

Anticancer Agents

The triazole moiety in the compound has attracted attention for its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells and its ability to inhibit specific pathways. Further studies are needed to optimize its efficacy and minimize side effects .

Materials for Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to create functional materials. The compound’s ability to form hydrogen bonds and π-π stacking interactions makes it valuable in designing supramolecular assemblies. Applications include molecular recognition, host-guest systems, and self-assembled nanostructures .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O4/c1-10-17(22-24-25(10)12-4-6-14(26-2)13(20)8-12)19-21-18(23-29-19)11-3-5-15-16(7-11)28-9-27-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOOXUFSLFOXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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